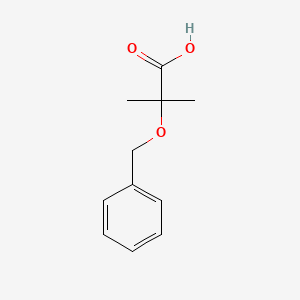
6-Méthoxy-1,5-naphtyridin-4-ol
Vue d'ensemble
Description
6-Methoxy-1,5-naphthyridin-4-ol is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, has been a subject of research for many years . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,5-naphthyridin-4-ol can be analyzed based on its InChI Code: 1S/C9H8N2O2 . This indicates that the compound has 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-1,5-naphthyridin-4-ol include a molecular weight of 176.17 . Other properties such as boiling point, density, and pKa are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Activité anticancéreuse
Les 1,5-naphtyridines ont été identifiées comme possédant des propriétés anticancéreuses. La fonctionnalisation spécifique du noyau naphtyridine peut conduire à une activité ciblée contre les cellules cancéreuses. Par exemple, certains dérivés se sont avérés agir comme des agents régulateurs des hormones sexuelles, qui pourraient être utilisés dans les cancers hormono-dépendants .
Activité anti-VIH
Ces composés présentent également des propriétés anti-VIH. Des 1,5-naphtyridines N-arylées ou appendues à la chromone ont été rapportées comme agissant comme des agents anti-VIH, suggérant une utilisation potentielle dans le traitement ou la gestion du VIH/SIDA .
Propriétés antimicrobiennes
L'activité antimicrobienne des 1,5-naphtyridines en fait des candidates au développement de nouveaux antibiotiques ou antiseptiques. Cette application est particulièrement pertinente compte tenu de l'inquiétude croissante concernant la résistance aux antibiotiques .
Utilisations analgésiques et anti-inflammatoires
En raison de leurs effets analgésiques et anti-inflammatoires, les 1,5-naphtyridines pourraient être utilisées dans la gestion de la douleur et le traitement des troubles inflammatoires .
Effets antioxydants
Ces composés sont connus pour avoir des activités antioxydantes, qui pourraient être utiles pour prévenir les maladies liées au stress oxydatif ou pour préserver les produits alimentaires et cosmétiques .
Synthèse chimique et réactivité
Les 1,5-naphtyridines réagissent avec divers réactifs et subissent une série de réactions telles que des oxydations, des réductions et des réactions de couplage croisé. Cette réactivité peut être exploitée en chimie synthétique pour créer des molécules complexes .
Formation de complexes métalliques
Elles peuvent former des complexes avec des métaux, ce qui pourrait avoir des applications en catalyse ou en science des matériaux. Par exemple, un complexe de ruthénium(II) avec un ligand naphtyridine a été synthétisé .
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - Springer Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI
Orientations Futures
The future directions in the research of 1,5-naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic applications.
Mécanisme D'action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a great variety of biological activities . For instance, some 1,5-naphthyridine derivatives have shown excellent inhibitory activities toward Aurora kinases A and B, which play crucial roles in cell division .
Mode of Action
1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents, leading to various biochemical interactions .
Biochemical Pathways
Given the broad biological activities of 1,5-naphthyridine derivatives, it can be inferred that multiple pathways could be influenced .
Result of Action
Given the biological activities of 1,5-naphthyridine derivatives, it can be inferred that the compound could have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
6-methoxy-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMACLPPRSQXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464024 | |
| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23443-25-6 | |
| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



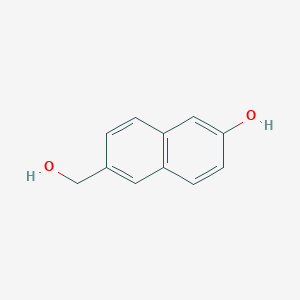
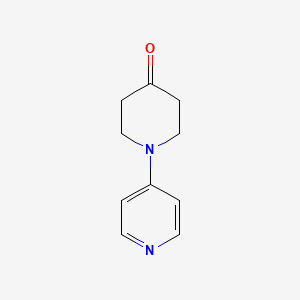
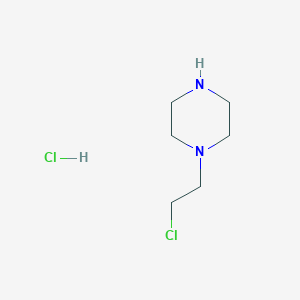

![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)

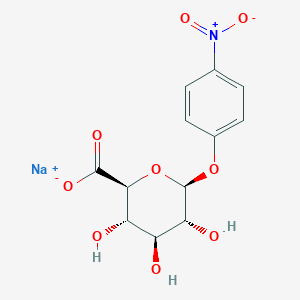
![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
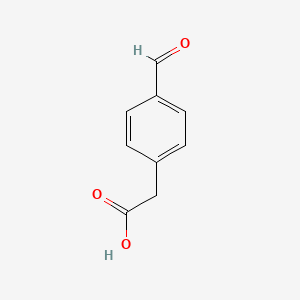
![3H-Benzo[e]indole](/img/structure/B1312658.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)
